(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
Overview
Description
(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a zwitterionic phospholipid derivative. This compound is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it an essential component in various biological and industrial applications, particularly in the formation of lipid bilayers and micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high efficiency and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in biological signaling.
Reduction: Although less common, reduction reactions can modify the headgroup or fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with different headgroups or fatty acid chains .
Scientific Research Applications
(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and micelle formation.
Biology: Plays a crucial role in membrane biology, particularly in the study of cell membranes and liposome formation.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomal drugs.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its ability to self-assemble into bilayers and micelles. This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic stearoyl chains interact with each other, and the hydrophilic phosphocholine headgroups interact with the aqueous environment. This property is crucial for its role in forming cell membranes and liposomes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another zwitterionic phospholipid with similar self-assembly properties.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Similar to (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate but with different fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains, leading to different membrane fluidity properties.
Uniqueness
This compound is unique due to its specific combination of stearoyl chains and the phosphocholine headgroup, which provides distinct physical and chemical properties compared to other phospholipids. Its ability to form stable bilayers and micelles makes it particularly valuable in various applications .
Properties
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-WBCKFURZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862423 | |
Record name | (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66701-63-1 | |
Record name | (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.